

Technical Guide: Fmoc-Thr(SO₃Na)-OH for Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Thr(SO₃Na)-OH

Cat. No.: B12282746

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **Fmoc-Thr(SO₃Na)-OH**, a crucial building block for the synthesis of peptides containing sulfated threonine residues. O-sulfation is a vital post-translational modification that can influence protein structure and function.

Physicochemical Properties and Stability Data

The following table summarizes the key quantitative data for **Fmoc-Thr(SO₃Na)-OH** and related considerations for its use in peptide synthesis.

Parameter	Value	Notes
CAS Number	160112-18-5	[1]
Molecular Formula	C ₁₉ H ₁₈ NNaO ₈ S	[1]
Molecular Weight	443.40 g/mol	[2]
Synonym	Sodium [(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate	[2]
Acid Stability	The O-sulfate linkage is intrinsically labile to acid.	Cleavage with standard TFA cocktails can lead to significant desulfation.
Counter-ion Stability	Tetrabutylammonium (TBA) salts show improved stability over sodium salts.	For TBA salts, desulfation is <5% during standard TFA cleavage times.[1]
Coupling Efficiency	Threonine is among the more challenging amino acids to couple efficiently in SPPS.	[3]

Experimental Protocol: Incorporation of Fmoc-Thr(SO₃Na)-OH in Fmoc-SPPS

This protocol outlines the key steps for the incorporation of **Fmoc-Thr(SO₃Na)-OH** into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).

2.1. Materials and Reagents

- **Fmoc-Thr(SO₃Na)-OH** or Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH (recommended for improved stability) [1]
- Pre-loaded resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl)

- Fmoc-protected amino acids
- Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
- Deprotection Solution: 20% piperidine in DMF (v/v)
- Coupling Reagents: HCTU, HATU, or HBTU with a base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
- Washing Solvents: DMF, Dichloromethane (DCM)
- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. Note: The composition should be optimized to minimize desulfation.

2.2. Synthesis Cycle

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid added to the peptide chain.

Step 1: Resin Swelling

- Swell the resin in DMF for at least 1 hour in a reaction vessel.

Step 2: Fmoc Deprotection

- Drain the DMF from the swelled resin.
- Add the deprotection solution (20% piperidine in DMF) to the resin.
- Agitate the mixture for 5-20 minutes at room temperature.
- Drain the solution and repeat the deprotection step once more.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of **Fmoc-Thr(SO₃Na)-OH**

- Activation: In a separate vial, dissolve 3-5 equivalents of **Fmoc-Thr(SO₃Na)-OH** and a slightly lower molar equivalent of the coupling agent (e.g., HCTU) in DMF. Add 5-10

equivalents of DIPEA. Allow the mixture to pre-activate for 5-10 minutes. Note: The ionic nature of the sulfate group can cause poor resin swelling and sluggish coupling; using coupling reagents like HCTU or HATU is recommended.

- Coupling Reaction: Drain the wash solvent from the resin and add the activated amino acid solution.
- Agitate the reaction vessel for 1-4 hours. Coupling times may need to be extended for sulfated amino acids.
- Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

Step 4: Washing

- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Step 5: Chain Elongation

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

2.3. Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.
- Add the cleavage cocktail to the resin.
- Gently agitate the mixture for 2-4 hours at room temperature. Caution: Use a well-ventilated fume hood as TFA is highly corrosive.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

2.4. Purification

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final sulfated peptide by mass spectrometry.

Diagrams and Workflows

3.1. Fmoc-SPPS Workflow for Sulfated Peptide Synthesis

The following diagram illustrates the cyclical workflow for incorporating **Fmoc-Thr(SO₃Na)-OH** into a growing peptide chain on a solid support.

Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

3.2. Role in Post-Translational Modification

Fmoc-Thr(SO₃Na)-OH is used to synthesize peptides that mimic a natural post-translational modification (PTM). This process is central to creating tools for studying cellular signaling.

Caption: Synthesis of a sulfopeptide and its role in biological signaling.

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References

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- 2. Tyrosine O-sulfation promotes proteolytic processing of progastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

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